molecular formula C12H19NO3 B1378880 Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1363382-39-1

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B1378880
CAS RN: 1363382-39-1
M. Wt: 225.28 g/mol
InChI Key: NTVVXWBUFPOSBS-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C12H19NO3 . It is also known by other names such as 2-Azaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester .


Synthesis Analysis

There are two efficient and scalable synthetic routes to this compound . One method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro heptane derivative .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is characterized by a spirocyclic framework. The compound has an average mass of 225.284 Da and a monoisotopic mass of 225.136490 Da .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.1 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.54 .

Safety And Hazards

The safety data sheet for Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .

properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVVXWBUFPOSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

CAS RN

1363382-39-1
Record name tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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